3-Bromopyridine-2,4-diamine
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Overview
Description
3-Bromopyridine-2,4-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and two amino groups at the 2 and 4 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s structurally related to imidazopyridine derivatives, which are known to interact with various cellular pathways . These compounds have been found to influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s known that brominated pyridine derivatives can undergo various reactions, including coupling reactions . These reactions can lead to the formation of complex structures that can interact with various biological targets .
Biochemical Pathways
Related compounds, such as imidazopyridines, are known to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Related compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyridine-2,4-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,4-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 3-substituted pyridine derivatives.
Oxidation: Formation of 3-nitropyridine-2,4-diamine.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
3-Bromopyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Lacks the amino groups, making it less versatile in forming hydrogen bonds.
2,4-Diaminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
3-Aminopyridine: Contains only one amino group, limiting its ability to participate in certain reactions.
Uniqueness
3-Bromopyridine-2,4-diamine is unique due to the presence of both bromine and two amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
3-bromopyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKFROUJVVIUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505878 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72921-94-9 |
Source
|
Record name | 3-Bromopyridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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